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Compound of Interest

Compound Name: 1-(2-Propynyl)cyclohexan-1-ol

Cat. No.: B101321 Get Quote

A Comparative Guide to the Spectral Data of 1-
(2-Propynyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-(2-Propynyl)cyclohexan-
1-ol against established literature values. Due to the limited availability of directly published

spectra for 1-(2-Propynyl)cyclohexan-1-ol, this comparison utilizes data from the closely

related analogue, 1-ethynylcyclohexanol, and incorporates predicted shifts to offer a reliable

benchmark for experimental verification. The guide details the necessary experimental

protocols for acquiring Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, ensuring a sound basis for

comparison.

Data Presentation: A Comparative Analysis
The following table summarizes the expected literature-derived spectral data for 1-(2-
Propynyl)cyclohexan-1-ol alongside a column for entering experimental findings. This format

allows for a direct and objective comparison.
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Spectral Data Expected Literature Value Experimental Value

IR Spectrum (cm⁻¹)

O-H stretch (alcohol) ~3400 (broad)

C≡C-H stretch (alkyne) ~3300 (sharp)

C-H stretch (sp³) ~2850-2950

C≡C stretch (alkyne) ~2120

C-O stretch (alcohol) ~1100

¹H NMR Spectrum (δ, ppm)

-OH ~1.5-2.0 (s, broad)

≡C-H ~1.9 (t)

-CH₂- (propynyl) ~2.2 (d)

Cyclohexyl protons ~1.2-1.8 (m)

¹³C NMR Spectrum (δ, ppm)

C-OH ~68

≡C-H ~85

-C≡ ~70

-CH₂- (propynyl) ~30

Cyclohexyl carbons ~22, 25, 38

Experimental Protocols
Accurate comparison requires standardized experimental procedures. The following are

detailed methodologies for acquiring the necessary spectral data.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples such as 1-(2-Propynyl)cyclohexan-1-ol, a neat

spectrum can be obtained. A drop of the neat liquid is placed between two sodium chloride
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(NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet

is prepared by grinding a small amount of the sample with KBr powder and pressing it into a

transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

The prepared sample is placed in the spectrometer.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation:

Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the

solvent to define the 0 ppm chemical shift.

The solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition for ¹H NMR:

The spectrometer is tuned to the proton frequency.

A standard one-pulse experiment is typically performed.
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Key parameters to set include the spectral width, acquisition time, and relaxation delay.

The resulting Free Induction Decay (FID) is Fourier transformed to produce the ¹H NMR

spectrum.

Data Acquisition for ¹³C NMR:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled experiment is commonly used to simplify the spectrum by removing C-

H coupling, resulting in single lines for each unique carbon atom.

Due to the low natural abundance of ¹³C, a larger number of scans is typically required

compared to ¹H NMR to achieve a good signal-to-noise ratio.

The FID is Fourier transformed to yield the ¹³C NMR spectrum.

Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental spectral data

with literature values.
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Spectral Data Comparison Workflow

Experimental Analysis

Literature Review

Obtain 1-(2-Propynyl)cyclohexan-1-ol Sample

Acquire IR Spectrum Acquire 1H & 13C NMR Spectra

Experimental Spectral Data

Compare Experimental vs. Literature Data

Search Spectral Databases & Publications

Identify Analog Compound Data
(1-Ethynylcyclohexanol)

Predict Spectral Data for Target Compound

Literature/Predicted Spectral Data

Draw Conclusions on Structure & Purity

Click to download full resolution via product page

Caption: Workflow for spectral data comparison.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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